molecular formula C9H17NO B1656828 2-(Piperidin-1-yl)but-3-en-1-ol CAS No. 5449-11-6

2-(Piperidin-1-yl)but-3-en-1-ol

Cat. No.: B1656828
CAS No.: 5449-11-6
M. Wt: 155.24 g/mol
InChI Key: GKBHUCSRUSMYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)but-3-en-1-ol is an organic compound with the molecular formula C9H17NO It features a piperidine ring, a common structural motif in medicinal chemistry, attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)but-3-en-1-ol typically involves the reaction of piperidine with an appropriate butenol precursor. One common method is the nucleophilic addition of piperidine to a butenone derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including the use of catalysts to increase reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)but-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-1-yl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)but-3-en-1-ol largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring is known to enhance the binding affinity of compounds to their targets, potentially leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)ethanol
  • 2-(Piperidin-1-yl)propan-1-ol
  • 2-(Piperidin-1-yl)butan-1-ol

Uniqueness

2-(Piperidin-1-yl)but-3-en-1-ol is unique due to the presence of both a piperidine ring and a butenol chain, which allows for a diverse range of chemical reactions and applications. The double bond in the butenol chain provides additional reactivity compared to its saturated counterparts .

Properties

IUPAC Name

2-piperidin-1-ylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(8-11)10-6-4-3-5-7-10/h2,9,11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBHUCSRUSMYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280287
Record name NSC16260
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5449-11-6
Record name NSC16260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16260
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)but-3-en-1-ol
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)but-3-en-1-ol
Reactant of Route 3
2-(Piperidin-1-yl)but-3-en-1-ol
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-1-yl)but-3-en-1-ol
Reactant of Route 5
2-(Piperidin-1-yl)but-3-en-1-ol
Reactant of Route 6
2-(Piperidin-1-yl)but-3-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.